Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]
Description
Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] (CAS: 1254981-64-0) is a spirocyclic compound featuring a fused furopyridine ring system connected to a piperidine moiety via a spiro junction. The compound is commercially available through suppliers such as EOS Med Chem, indicating its relevance in pharmaceutical research .
Properties
IUPAC Name |
spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJNBBFVSIROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246072 | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254981-64-0 | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254981-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol involving gold, palladium, and phosphoric acid
Mode of Action
The compound is part of the furo[2,3-b]pyridine derivatives, which are constructed through a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process. This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Analysis
Biochemical Properties
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with several enzymes and proteins, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions are primarily characterized by strong binding affinities, which suggest that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can disrupt key cellular signaling pathways.
Cellular Effects
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal selectivity toward normal cells. This indicates that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can effectively target cancer cells without causing substantial harm to healthy cells.
Molecular Mechanism
The molecular mechanism of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] involves its binding interactions with key biomolecules. It has been found to inhibit or activate enzymes, leading to changes in gene expression and disruption of cellular signaling pathways. Molecular docking studies have revealed that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] exhibits strong binding affinities to AKT1, ERα, and HER2, suggesting that it can interfere with the normal functioning of these proteins and thereby exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] remains stable under specific conditions, allowing for sustained activity over extended periods
Dosage Effects in Animal Models
The effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can influence its efficacy and safety, making it essential to understand its metabolic pathways and their implications for therapeutic applications.
Transport and Distribution
Within cells and tissues, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Biological Activity
Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is a complex bicyclic compound characterized by a unique spiro structure that integrates a furo[2,3-b]pyridine moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features. The molecular formula of this compound is with a molecular weight of approximately 190.24 g/mol.
Structural Characteristics
The compound features two significant structural components:
- Furo[2,3-b]pyridine Ring: This fused heterocyclic system contributes to the compound's reactivity and biological activities.
- Piperidine Ring: The presence of this nitrogen-containing ring enhances the structural diversity and functional properties of the compound.
Biological Activities
Research indicates that spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] exhibits various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For example, derivatives of pyrimidine and uracil have shown promising results against HeLa cervical cancer cells, indicating potential applications for spiro compounds in cancer therapy .
- Neuroactive Properties: Spiro compounds are often investigated for neuroactive properties. Compounds sharing structural similarities with spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] have been reported to exhibit neuroprotective effects in various models .
- Smooth Muscle Relaxation: Research on related compounds has highlighted their potential as phosphodiesterase (PDE) inhibitors, which can lead to smooth muscle relaxation. This mechanism is crucial for conditions like erectile dysfunction and hypertension .
Interaction Studies
Interaction studies focus on the binding affinities of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] with various biological targets. These studies are essential for understanding how the compound interacts at the molecular level with enzymes or receptors involved in disease pathways. While specific interaction studies may be limited, similar spiro compounds have shown promising results in binding assays against various biological targets.
Comparative Analysis
To better understand the therapeutic potential of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Spiro[indoline-3(2H),4'-piperidine] | Indoline fused with piperidine | Exhibits distinct neuroactive properties |
| Spiro[thieno[2,3-b]pyridine-3(2H),4'-piperidine] | Thieno group instead of furo | Potentially different pharmacological profiles |
| 1-Azabicyclo[2.2.2]octane derivatives | Bicyclic structure with nitrogen | Known for strong binding affinities to receptors |
Each of these compounds showcases unique characteristics that distinguish them from spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], particularly regarding their biological activities and potential applications in drug development.
Case Studies and Research Findings
- Anticancer Activity Study : A study on pyrimidine derivatives demonstrated significant antiproliferative activity against cancer cell lines, suggesting that modifications to similar structures could yield effective anticancer agents.
- Neuroprotection : Research has indicated that certain spiro compounds can inhibit oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] has shown promise as a scaffold for developing new pharmaceuticals targeting various diseases, including:
- Anticancer Agents : Research indicates that this compound exhibits significant anticancer properties, making it a candidate for drug development aimed at treating different types of cancer .
- Antibacterial Activity : The unique structural features enhance its potential to target bacterial infections effectively .
Organic Synthesis
This compound plays a vital role in the synthesis of complex organic molecules:
- Asymmetric Synthesis : It is instrumental in constructing enantioenriched furo[2,3-b]pyridines through multi-catalytic protocols involving gold and palladium .
- Microwave-Assisted Reactions : The application of microwave irradiation in synthesizing spiro compounds has led to improved yields and reaction rates, facilitating the assembly of complex molecular architectures .
Materials Science
Research into spiro compounds like spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] has extended into organic electronics, where they are explored for their potential use in electronic materials due to their unique electronic properties .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] demonstrated its effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for producing spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]. By employing microwave-assisted multicomponent reactions, researchers achieved higher yields and reduced reaction times compared to traditional methods . This advancement underscores the compound's versatility in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds:
Spiro[pyrano[3',2':4,5]furo[3,2-c]pyridine-piperidine] Derivatives (14cf, 14da, 14ea) Structure: These compounds feature a pyrano-furo-pyridine core instead of the furopyridine-piperidine system. Synthesis: Prepared via multicomponent reactions (e.g., GP7 protocol) with yields ranging from 9% to 15%, purified using MPLC or HPLC .
Furo[2,3-b]pyridine Derivatives (3a-l, 6a-d)
- Structure : Lack the spiro-piperidine junction but retain the furo[2,3-b]pyridine core.
- Synthesis : Synthesized via Thorpe-Ziegler cyclization with sodium methoxide, achieving yields up to 91% .
- Key Difference : Absence of the spiro architecture reduces conformational constraints, possibly lowering target selectivity.
(2'R)-N-(11)C-Methyl Spiro[azabicyclo-octane-furopyridine] (Compound 1 in )
- Structure : Incorporates an azabicyclo[2.2.2]octane system instead of piperidine.
- Synthesis : Radiolabeled via reaction with (11)C-CO₂, yielding high-affinity α7-nicotinic acetylcholine receptor (nAChR) ligands (Ki = 33 pM) .
- Key Difference : The bicyclic system enhances receptor binding, achieving hippocampal uptake of 2.41% ID/g in mice .
Table 1: Pharmacological Profiles of Analogous Compounds
Notes:
- The target compound’s lack of direct activity data necessitates extrapolation from analogs. Its spiro-piperidine system may confer improved blood-brain barrier penetration compared to non-spiro furopyridines.
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
*Estimated based on structural similarity to CAS 1283090-73-2 .
Key Insights :
- Radiolabeled analogs demonstrate utility in neurological imaging but require complex synthesis .
Preparation Methods
Grignard Reagent-Mediated Ring Expansion
A pivotal method for constructing the spirocyclic core involves the reaction of epoxy piperidine derivatives with aryl Grignard reagents. As detailed in WO2009011653A1, this approach begins with the synthesis of l-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester through the reaction of tert-butyl piperidone with trimethylsulfoxonium iodide. Subsequent treatment with 2-bromo-4-chloroanisole-derived Grignard reagent (generated via isopropylmagnesium chloride) in tetrahydrofuran (THF) at 25–30°C yields 4-(5-chloro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. Final hydrobromic acid-mediated deprotection and cyclization in acetic acid at reflux temperature afford the target spirocycle in 77% overall yield.
Key advantages include the use of commercially available starting materials and scalability to kilogram quantities. However, the method requires stringent control over reaction stoichiometry to prevent epoxide ring-opening side reactions.
Reductive Amination and Intramolecular Cyclization Cascades
Double Reductive Amination Protocols
Jiang et al. demonstrated the utility of ruthenium(II)-catalyzed double reductive amination for spirocycle formation. Glutaric dialdehyde reacts with p-substituted anilines under hydrogenation conditions (H₂, 60 psi) in ethanol at 50°C, followed by hydrosilylation with triethylsilane. This one-pot process achieves diastereoselectivity ratios up to 20:1 for trans-configured products, though substrate scope is limited to amines with strong electron-donating groups.
Microwave-Assisted Leuckart Reactions
Rao et al. optimized a microwave-mediated Leuckart reaction between diketones and ammonium formate. Heating at 150°C for 15 minutes in dimethylformamide (DMF) induces simultaneous reductive amination and cyclization, producing spiro[furopyridine-piperidine] derivatives in 68–82% yields. This method eliminates the need for external reducing agents but requires careful temperature control to prevent decomposition of the furopyridine moiety.
[3+2] Cycloaddition Approaches
Azomethine Ylide Dipolar Cycloaddition
Catalytic Hydrogenation and Ring-Closing Metathesis
Stereoselective Hydrogenation of Pyridine Precursors
Zhang et al. developed a cascade coupling/hydrogenation strategy using quaternary pyridinium salts. Partial reduction with Raney nickel in ethanol at 40°C under 50 psi H₂ selectively generates the piperidine ring, while preserving the furopyridine aromatic system. This method achieves enantiomeric excess values >95% when employing chiral phosphine ligands, though catalyst loading (5 mol%) impacts cost efficiency.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?
- Methodological Answer : Synthesis typically involves scaffold-hopping strategies and cycloaddition reactions. For example, spirocyclic frameworks can be constructed via regioselective chlorination of 7-azaindole followed by palladium-catalyzed cyanation/reduction sequences . Acylation of piperidine intermediates with aromatic aldehydes or thiourea derivatives has also been employed to generate spiro compounds in high yields, as demonstrated in the synthesis of 1'-acyl-spiro[piperidine-4,2'-quinolines] . Key steps often include reflux conditions, column chromatography, and spectroscopic validation (IR, NMR, HRMS).
Q. How is the structural conformation of Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives validated?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming spirocyclic conformations. For example, studies on N-substituted derivatives resolved bond lengths (mean C–C = 0.002 Å) and torsional angles, confirming the fused bicyclic system . Complementary techniques include GC-MS for purity assessment and HPLC-MS for molecular ion verification .
Q. What IUPAC nomenclature rules apply to Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]?
- Methodological Answer : The compound’s name follows IUPAC spiro notation, prioritizing the furopyridine component over the piperidine ring. Numbering starts at the oxygen in the furan ring, with the pyridine and piperidine rings fused at positions 2 and 3. Discrepancies in naming (e.g., furo[3,2-b] vs. furo[2,3-b] prefixes) arise from substituent priority rules, as seen in analogous systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives for kinase inhibition?
- Methodological Answer : SAR optimization involves systematic substitution at key positions. For BTK inhibitors, introducing pyrrolo[2,3-b]pyridine substituents at C3 and C4 improved IC50 values to <10 nM . Computational docking (e.g., Glide SP scoring) identifies steric and electronic interactions with kinase ATP-binding pockets. In CLK inhibitors, replacing the furan oxygen with nitrogen enhanced selectivity by 100-fold .
Q. What strategies improve target selectivity in Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]-based neuromedin U receptor (NMUR) antagonists?
- Methodological Answer : Enantiomeric resolution is critical. The (R)-enantiomer of 5’-phenylaminocarbonylamino-spiro[azabicyclooctane-furopyridine] (R-PSOP) showed NMUR2 selectivity (Ki = 52 nM vs. >10 µM for NMUR1) via competitive binding assays. Chiral HPLC separation and inositol phosphate turnover assays validated stereospecific activity .
Q. How are in vivo efficacy and pharmacokinetics evaluated for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?
- Methodological Answer : Rodent models are used to assess bioavailability and toxicity. For antiparasitic spiro derivatives, sheep trials demonstrated >90% efficacy against Haemonchus contortus at 3 mg/kg doses. Plasma stability is tested via LC-MS/MS, while metabolic pathways are mapped using hepatic microsome assays .
Q. What computational methods predict the physicochemical properties of Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?
- Methodological Answer : Density functional theory (DFT) calculates dipole moments and polarizability (e.g., 22.5±0.5 ×10⁻²⁴ cm³ for C12H12N2O2 derivatives). QSAR models correlate logP values with cytotoxicity (e.g., thieno[2,3-b]pyridines with logP >3 showed tubulin polymerization IC50 <1 µM) .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields for Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?
- Answer : Discrepancies often arise from solvent purity or reaction scale. For instance, microwave-assisted synthesis improved yields from 45% (reflux) to 85% by reducing side reactions . Cross-validate protocols using controlled moisture-free environments (e.g., Schlenk line) and replicate conditions from peer studies .
Q. What in vitro assays are suitable for screening anti-fibrotic activity of Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
